2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H34N6O4 and its molecular weight is 518.618. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline scaffold have shown promising antiviral and antimicrobial activities .
Mode of Action
Similar compounds have shown to interact with their targets leading to changes that result in their antiviral and antimicrobial activities .
Biochemical Pathways
Similar compounds have shown to affect various pathways leading to their observed biological effects .
Result of Action
Similar compounds have shown to exhibit cytotoxicity and antiviral activity .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole moiety in 2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can interact with a variety of enzymes and receptors in the biological system . These interactions are often facilitated by hydrogen bonding and dipole interactions
Cellular Effects
Similar 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been evaluated for their anticancer activity against HepG2, HCT-116, and MCF-7 cells .
Molecular Mechanism
It is known that 1,2,4-triazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems .
Transport and Distribution
Similar compounds have been synthesized for efficient CO2-selective adsorption by a combination of chemical interactions and controlled gate sizes .
Subcellular Localization
Similar compounds have been found to intercalate DNA , suggesting that they may localize to the nucleus where DNA is found.
Properties
IUPAC Name |
2-[2-(3-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-6-19-8-7-9-21(12-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)10-11-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOIUKYHGKWDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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